molecular formula C17H17N B10842405 3-(4-Ethyl-3,4-dihydronaphthalen-2-yl)pyridine

3-(4-Ethyl-3,4-dihydronaphthalen-2-yl)pyridine

Cat. No.: B10842405
M. Wt: 235.32 g/mol
InChI Key: FTBOKBNMIAPUAJ-UHFFFAOYSA-N
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Description

3-(4-ethyl-3,4-dihydronaphthalen-2-yl)pyridine: is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a 4-ethyl-3,4-dihydronaphthalen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-ethyl-3,4-dihydronaphthalen-2-yl)pyridine typically involves the reaction of 4-ethyl-3,4-dihydronaphthalen-2-yl halide with pyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

Biology: In biological research, the compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and resins, due to its unique structural properties .

Mechanism of Action

The mechanism of action of 3-(4-ethyl-3,4-dihydronaphthalen-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which

Properties

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

3-(4-ethyl-3,4-dihydronaphthalen-2-yl)pyridine

InChI

InChI=1S/C17H17N/c1-2-13-10-16(15-7-5-9-18-12-15)11-14-6-3-4-8-17(13)14/h3-9,11-13H,2,10H2,1H3

InChI Key

FTBOKBNMIAPUAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=CC2=CC=CC=C12)C3=CN=CC=C3

Origin of Product

United States

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